molecular formula C34H66O4 B593361 9(R)-PAHSA CAS No. 2097130-84-0

9(R)-PAHSA

Cat. No.: B593361
CAS No.: 2097130-84-0
M. Wt: 538.9
InChI Key: MHQWHZLXDBVXML-JGCGQSQUSA-N
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Description

9®-Palmitic Acid Hydroxy Stearic Acid is a member of the family of fatty acid esters known as fatty acid hydroxy fatty acids. These compounds are characterized by the presence of a hydroxyl group on the fatty acid chain. 9®-Palmitic Acid Hydroxy Stearic Acid is specifically known for its anti-inflammatory and insulin-sensitizing properties, making it a compound of interest in medical and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9®-Palmitic Acid Hydroxy Stearic Acid typically involves the esterification of palmitic acid with hydroxy stearic acid. This reaction is often catalyzed by acidic or enzymatic catalysts under controlled temperature and pressure conditions to ensure the formation of the desired ester bond.

Industrial Production Methods

In industrial settings, the production of 9®-Palmitic Acid Hydroxy Stearic Acid may involve large-scale esterification processes using bioreactors. These processes are optimized for high yield and purity, often employing continuous flow systems and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

9®-Palmitic Acid Hydroxy Stearic Acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The ester bond can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in substitution reactions to form different esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Acidic or basic catalysts can facilitate substitution reactions, with reagents like acetic anhydride or sulfuric acid.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various esters or ethers depending on the substituent introduced.

Scientific Research Applications

9®-Palmitic Acid Hydroxy Stearic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its role in cellular signaling and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects in treating inflammation and insulin resistance.

    Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its bioactive properties.

Mechanism of Action

The mechanism of action of 9®-Palmitic Acid Hydroxy Stearic Acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It interacts with receptors involved in inflammatory responses and insulin signaling pathways.

    Pathways Involved: It modulates the activity of enzymes and proteins involved in metabolic processes, leading to its anti-inflammatory and insulin-sensitizing effects.

Comparison with Similar Compounds

Similar Compounds

    9(S)-Palmitic Acid Hydroxy Stearic Acid: Another stereoisomer with similar properties but different biological activity.

    12-Hydroxy Stearic Acid: A related compound with hydroxylation at a different position, affecting its chemical and biological properties.

Uniqueness

9®-Palmitic Acid Hydroxy Stearic Acid is unique due to its specific stereochemistry, which influences its interaction with biological targets and its overall bioactivity. This makes it a valuable compound for targeted therapeutic applications and biochemical studies.

Properties

CAS No.

2097130-84-0

Molecular Formula

C34H66O4

Molecular Weight

538.9

InChI

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/t32-/m1/s1

InChI Key

MHQWHZLXDBVXML-JGCGQSQUSA-N

SMILES

OC(CCCCCCC[C@H](OC(CCCCCCCCCCCCCCC)=O)CCCCCCCCC)=O

Synonyms

9R-[(1-oxohexadecyl)oxy]-octadecanoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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